1,1,1-Trifluoropentadecane-2,4-dione
Description
1,1,1-Trifluoropentane-2,4-dione (CAS: 367-57-7), commonly abbreviated as tfpd, is a fluorinated diketone with the molecular formula C₅H₅F₃O₂ . It is also known as trifluoroacetylacetone due to its structural similarity to acetylacetone, where three fluorine atoms replace hydrogens at the terminal methyl group. The compound is a colorless liquid with applications in pharmaceuticals, agrochemicals, and organic synthesis . Its reactivity as a chelating ligand and precursor in cyclocondensation reactions (e.g., Biginelli dihydropyrimidine synthesis) is well-documented . Computational studies, such as COSMO-RS analysis, have explored its tautomeric behavior and refractive index properties, supporting its utility in material science .
Properties
CAS No. |
81759-52-6 |
|---|---|
Molecular Formula |
C15H25F3O2 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
1,1,1-trifluoropentadecane-2,4-dione |
InChI |
InChI=1S/C15H25F3O2/c1-2-3-4-5-6-7-8-9-10-11-13(19)12-14(20)15(16,17)18/h2-12H2,1H3 |
InChI Key |
VWHCJJQSXFDJEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoropentadecane-2,4-dione can be synthesized through various methods. One common approach involves the reaction of trifluoroacetic anhydride with acetylacetone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The final product is usually purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoropentadecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,1,1-Trifluoropentadecane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoropentadecane-2,4-dione involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can influence enzymatic activity and other biochemical processes. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are compared based on chain length, functional groups, and applications:
1,1,1-Trifluorodecane-2,4-dione (tfdd)
- Molecular Formula : C₁₀H₁₃F₃O₂
- Key Features: A 10-carbon analog of tfpd with a longer alkyl chain. Synthesized via literature procedures involving fluorinated precursors . Expected to exhibit higher hydrophobicity compared to tfpd, reducing solubility in polar solvents. Limited application data, but likely used in coordination chemistry due to its diketone functionality.
1,1,1-Trifluoroicosane-2,4-dione (tfid)
- Molecular Formula : C₂₀H₃₅F₃O₂
- Key Features: A 20-carbon derivative with significantly increased chain length. Synthesized using methods analogous to tfpd and tfdd . Predicted to have very low solubility in aqueous systems, making it suitable for non-polar reaction environments. Potential applications in polymer chemistry or as a surfactant due to its amphiphilic structure.
NSC777205 and NSC777207 (Benzo-Oxazine-Dione Derivatives)
- Key Features :
- Structurally distinct from tfpd but share the dione functional group.
- Exhibit drug-like properties, including compliance with Lipinski’s rules and blood-brain barrier (BBB) permeability .
- NSC777205 shows 2-fold higher BBB permeation than NSC777207, attributed to reduced methoxy group steric effects .
- Unlike tfpd, these compounds are designed for oncological applications, targeting c-Met/EGFR pathways .
Comparative Data Table
Research Findings and Trends
- Chain Length vs. Reactivity: Increasing alkyl chain length (tfpd → tfdd → tfid) correlates with reduced solubility in polar solvents and enhanced stability in non-polar matrices. This trend impacts their utility in different synthetic environments .
- Functional Group Influence : The dione moiety in tfpd enables chelation with metals (e.g., rhenium in ), a property shared by tfdd and tfid but modulated by chain length .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
